molecular formula C12H17FN2O2 B12966562 tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B12966562
M. Wt: 240.27 g/mol
InChI Key: YXMCHLZENRWKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoro-substituted pyridine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-fluoro-5-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows: [ \text{6-fluoro-5-methylpyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluoro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Potential applications in drug discovery and development due to its structural features.
  • May serve as a precursor for the synthesis of biologically active compounds.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate is not well-documented. as a carbamate, it may act by inhibiting enzymes that interact with carbamate groups. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: The presence of different substituents on the pyridine ring (e.g., fluoro, bromo) can significantly alter the chemical and biological properties of the compounds.
  • Reactivity: The type and position of substituents affect the reactivity and types of reactions the compounds can undergo.
  • Applications: Each compound may have unique applications based on its specific chemical properties and reactivity.

Conclusion

tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate is a versatile compound with potential applications in various fields. Its synthesis, reactivity, and applications make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H17FN2O2/c1-8-5-9(6-14-10(8)13)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16)

InChI Key

YXMCHLZENRWKQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1F)CNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.